Vulcanization Reactivity Divergence: Steric Factor Dominates Over Electronic Effects
In a comparative kinetic study of TMTD, TETD, and TPTD with natural rubber, Scheele et al. demonstrated that the activation energies for both the thiuram‑disulfide consumption (kTD) and dithiocarbamate formation (kDC) are identical across the three homologs. The differences in vulcanization rate therefore arise solely from a steric factor that scales with the bulk of the N‑alkyl group [1]. The tetra‑n‑propyl substituent (TPTD) imposes a larger steric demand than either methyl (TMTD) or ethyl (TETD), directly impacting the reaction velocity with polyisoprene allyl positions.
| Evidence Dimension | Steric contribution to vulcanization rate (kTD, kDC). Activation energy is invariant (~23 kcal·mol⁻¹ for all three). |
|---|---|
| Target Compound Data | TPTD: largest steric factor among the three homologs (qualitative rank order). |
| Comparator Or Baseline | TMTD (R = Me): smallest steric factor; TETD (R = Et): intermediate steric factor. |
| Quantified Difference | No absolute steric factor values reported; the difference manifests as distinct first‑order rate constants at any given temperature. The paper states that 'the different thiuram disulfides vary with respect to their reaction with rubber only by the steric factor' [1]. |
| Conditions | Natural rubber (first‑order kinetics), temperature range covering vulcanization conditions, in the absence of sulfur. |
Why This Matters
For a compounder, choosing TPTD over TMTD or TETD provides a reduced vulcanization rate that can extend scorch safety and alter crosslink density evolution, critical for thick‑section rubber articles.
- [1] Scheele, W., Lorenz, O. & Dummer, W. Studies of the Vulcanization of High Elastic Polymers. III. Vulcanization of Natural Rubber with Thiuram Disulfides. Part 3. Rubber Chemistry and Technology 29, 29–37 (1956). DOI: 10.5254/1.3542520 View Source
